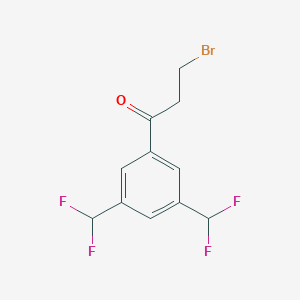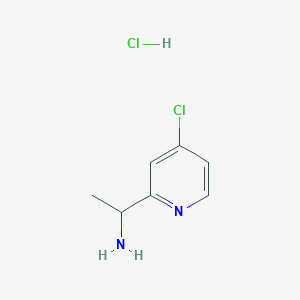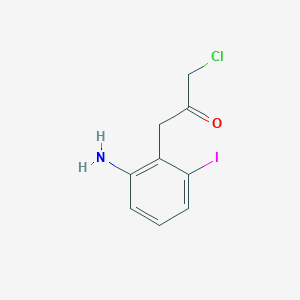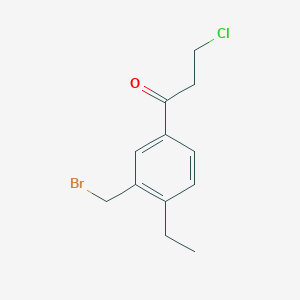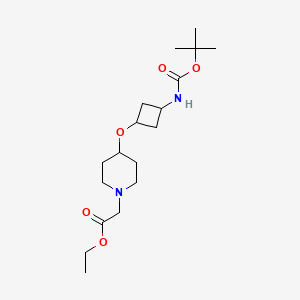
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate is a complex organic compound featuring a piperidine ring, a cyclobutoxy group, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group is introduced via a nucleophilic substitution reaction.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the ester or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted derivatives at the cyclobutoxy group.
Scientific Research Applications
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then interact with various biological targets. The piperidine ring and cyclobutoxy group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-aminopiperidin-1-yl)acetate
- Ethyl 2-(4-(cyclobutoxy)piperidin-1-yl)acetate
- Ethyl 2-(4-(tert-butoxycarbonyl)piperidin-1-yl)acetate
Uniqueness
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate is unique due to the combination of its Boc-protected amine, cyclobutoxy group, and piperidine ring. This combination imparts specific reactivity and stability characteristics that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H32N2O5 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxypiperidin-1-yl]acetate |
InChI |
InChI=1S/C18H32N2O5/c1-5-23-16(21)12-20-8-6-14(7-9-20)24-15-10-13(11-15)19-17(22)25-18(2,3)4/h13-15H,5-12H2,1-4H3,(H,19,22) |
InChI Key |
FKRXXOYROOFCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)OC2CC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


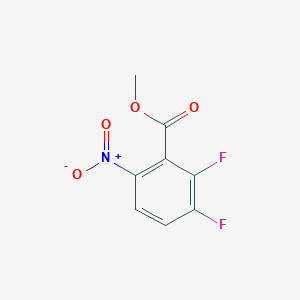




![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)

